molecular formula C26H25NO5 B3392844 Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 1421258-65-2

Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B3392844
CAS No.: 1421258-65-2
M. Wt: 431.5 g/mol
InChI Key: CJDCTKLQKDWTLG-GOSISDBHSA-N
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Description

Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid: is a compound used extensively in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The compound’s structure includes an amino acid backbone with a methoxy-phenyl substituent, making it a valuable building block in the synthesis of complex peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of ®-3-Amino-4-(4-methoxy-phenyl)-butyric acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in an organic solvent like dichloromethane . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.

Industrial Production Methods: Industrial production of Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The methoxy-phenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Chemistry: Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its Fmoc protecting group is easily removed under mild conditions, making it ideal for sequential peptide assembly .

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Its unique structure allows for the creation of peptides with specific biological activities .

Industry: In the industrial sector, Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is used in the production of peptide-based materials and coatings. Its ability to form stable peptides makes it valuable in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s methoxy-phenyl substituent can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the overall structure and function of the synthesized peptides .

Comparison with Similar Compounds

  • Fmoc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid
  • Fmoc-®-3-Amino-3-(4-methoxy-phenyl)-butanoic acid
  • Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-pentanoic acid

Comparison: Fmoc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to its specific amino acid backbone and methoxy-phenyl substituent. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity during peptide synthesis. Its Fmoc protecting group is also more easily removed under mild conditions, making it a preferred choice for sequential peptide assembly .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDCTKLQKDWTLG-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137918
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421258-65-2
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421258-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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